4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Attachment of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of Thiazole Moiety: The thiazole ring is incorporated through condensation reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound, often using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other thiadiazole derivatives, such as:
Uniqueness
Structural Features: The presence of the propyl group and specific positioning of the thiazole and piperidine rings confer unique chemical properties and biological activities.
Biological Activity: The compound’s unique structure may result in distinct interactions with biological targets, leading to specific therapeutic effects.
Properties
IUPAC Name |
4-propyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS2/c1-2-3-11-12(22-18-17-11)13(20)16-10-4-7-19(8-5-10)14-15-6-9-21-14/h6,9-10H,2-5,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJXPNQKCJIRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.